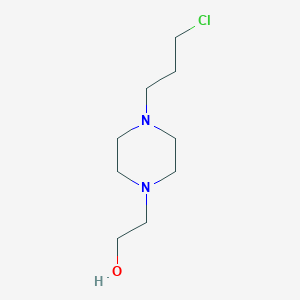

4-(3-Chloropropyl)-1-piperazineethanol

Overview

Description

4-(3-Chloropropyl)-1-piperazineethanol, commonly known as CPEP, is an organic compound that has become increasingly popular in the scientific research community due to its unique chemical structure and potential applications. CPEP is a cyclic amine derivative that is used in a variety of synthetic reactions, and its ability to act as a catalyst for chemical reactions has made it an attractive choice for many researchers. CPEP has been used in a number of scientific studies, ranging from drug discovery to biochemistry and physiology.

Scientific Research Applications

Structural and Electronic Properties

4-(3-Chloropropyl)-1-piperazineethanol has been explored for its structural, electronic, and biological properties through both theoretical and experimental investigations. A study detailed the facile synthesis of a related compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, highlighting its potential in drug development. This research emphasized its crystallization in a monoclinic crystal system and provided insights into its molecular electrostatic potential surface, HOMO-LUMO energy gap, and various chemical properties. Molecular docking studies suggested its activity against prostate-specific membrane protein, with significant binding energy and hydrophobic interactions, indicating its potential in cancer treatment, particularly against prostate cancer (Bhat et al., 2018).

Synthesis and Analytical Characterization

Several studies have focused on the synthesis and characterization of 4-(3-Chloropropyl)-1-piperazineethanol and its derivatives. For instance, synthesis methodologies have been developed to yield 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride with a considerable overall yield. These synthetic routes contribute to the compound's accessibility for further research and potential applications in medicinal chemistry (S. Mai, 2005). Another study presented a detailed analysis of its crystal structure, providing a foundation for understanding its chemical and physical behavior, which is crucial for its application in drug design and development (Bhat et al., 2016).

Environmental and Hazardous Material Detection

Research into the environmental applications of 4-(3-Chloropropyl)-1-piperazineethanol has led to the development of novel sensors. One such innovative approach involves the synthesis of fumed-propyl-piperazine-trichlorotriazine (fumed-Pr-Pi-TCT) for the specific detection of cyanide ions in aqueous media. This research highlights the potential of using derivatives of 4-(3-Chloropropyl)-1-piperazineethanol for environmental monitoring and the detection of hazardous materials, showcasing its versatility beyond pharmaceutical applications (Afshar et al., 2022).

Mechanism of Action

Target of Action

Similar compounds such as prochlorperazine, a derivative of phenothiazine, are known to interact with dopamine receptors in the brain .

Mode of Action

For instance, Prochlorperazine, a related compound, is believed to work by reducing the action of dopamine in the brain .

Biochemical Pathways

Related compounds like prochlorperazine are known to affect the dopamine pathways in the brain . This interaction can lead to downstream effects such as reduced psychotic symptoms or alleviation of nausea.

Pharmacokinetics

It can be analyzed using reverse phase (rp) hplc method with simple conditions .

Result of Action

Related compounds like prochlorperazine are known to cause a reduction in psychotic symptoms and alleviate nausea .

properties

IUPAC Name |

2-[4-(3-chloropropyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClN2O/c10-2-1-3-11-4-6-12(7-5-11)8-9-13/h13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXLQETZAQHSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282646 | |

| Record name | 4-(3-Chloropropyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chloropropyl)-1-piperazineethanol | |

CAS RN |

57227-28-8 | |

| Record name | 4-(3-Chloropropyl)-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57227-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chloropropyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperazineethanol, 4-(3-chloropropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL](/img/structure/B139278.png)

![(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B139287.png)

![7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B139290.png)

![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)